(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Lysinol(Z) is prepared by the hydrogenation of lysine using a ruthenium on carbon (Ru/C) catalyst in water. The reaction is carried out under relatively modest conditions, with temperatures ranging from 100 to 150°C and pressures between 48 to 70 bar. The pH of the reaction mixture is maintained between 1.5 and 2 . The hydrogenation process results in a high yield of H-Lysinol(Z), with 100% conversion and over 90% selectivity. The isolated yield after purification by distillation ranges from 50% to 70% .
Industrial Production Methods
The industrial production of H-Lysinol(Z) involves the use of commodity, animal feed-grade lysine sources. The hydrogenation process is scalable and can be integrated into existing production facilities that manufacture lysine through fermentation .
Chemical Reactions Analysis
Types of Reactions
H-Lysinol(Z) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction of H-Lysinol(Z) can lead to the formation of piperidines and other cyclic amines.
Substitution: Nucleophilic substitution reactions can occur with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like methylmaleic anhydride and ethylacetimidate are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Piperidines and other cyclic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-Lysinol(Z) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of H-Lysinol(Z) involves its interaction with various molecular targets and pathways. The compound’s primary functional groups, the amino and hydroxyl groups, allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions enable H-Lysinol(Z) to act as a curing agent in epoxy resins and as a building block in the synthesis of complex molecules .
Comparison with Similar Compounds
H-Lysinol(Z) can be compared to other similar compounds, such as:
Diethylenetriamine (DETA): A petrochemical-derived amine commonly used as a curing agent in epoxy resins.
Ethanolamine: Another aminoalcohol used in various industrial applications.
Cyclohexylamine: A cyclic amine with applications in the production of rubber chemicals and corrosion inhibitors.
Uniqueness
H-Lysinol(Z) stands out due to its renewable nature and potential to replace petrochemical-derived amines. Its synthesis from lysine, a readily available and renewable resource, makes it an environmentally friendly alternative .
Properties
Molecular Formula |
C14H22N2O3 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
benzyl N-(5-amino-6-hydroxyhexyl)carbamate |
InChI |
InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18) |
InChI Key |
VCIWOXCDTQASKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |
Origin of Product |
United States |
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